1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone
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Overview
Description
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a hydroxyphenyl group, and a methylimidazole moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone typically involves the reaction of 4-hydroxyphenylpiperazine with 2-methylimidazole under specific conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity for commercial use.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for various receptors, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The hydroxyphenyl group may interact with receptors or enzymes, while the methylimidazole moiety could play a role in modulating biological activities. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone
2-(2-Methylimidazol-1-yl)ethanone
Piperazine derivatives with different substituents
Uniqueness: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity offer opportunities for innovation in various scientific and industrial fields.
Properties
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13-17-6-7-20(13)12-16(22)19-10-8-18(9-11-19)14-2-4-15(21)5-3-14/h2-7,21H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSBZYXBIGTKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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